(2S)-1-(cyclopentylamino)propan-2-ol
Description
(2S)-1-(Cyclopentylamino)propan-2-ol is a chiral secondary alcohol featuring a cyclopentylamino substituent at the C1 position and a hydroxyl group at the C2 position. Its stereospecific configuration (S-enantiomer) is critical for interactions with biological targets, particularly in antifungal applications. The compound’s structure enables hydrogen bonding via the hydroxyl group and hydrophobic interactions through the cyclopentyl moiety, contributing to its bioactivity.
Properties
CAS No. |
1604408-83-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
(2S)-1-(Cyclopentylamino)propan-2-ol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acid catalysts
Major Products Formed:
Oxidation: Cyclopentylamino-propanone
Reduction: Cyclopentylamino-propane
Substitution: N-alkyl-(2S)-1-(cyclopentylamino)propan-2-ol
Scientific Research Applications
(2S)-1-(Cyclopentylamino)propan-2-ol: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a potential ligand for various receptors.
Medicine: It has been investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-1-(Cyclopentylamino)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (2S)-1-(cyclopentylamino)propan-2-ol with structurally related compounds, emphasizing substituent variations and biological activities:
Key Comparative Insights
- Bioactivity: The cyclopentylamino group in this compound and IMB-H12 correlates with antifungal activity, particularly biofilm inhibition in Candida albicans . In contrast, compounds with indolyloxy and methoxyphenoxy groups () exhibit cardiovascular effects (antiarrhythmic, adrenoceptor binding), highlighting substituent-driven target specificity. Bulky substituents (e.g., diphenyl in ) may reduce solubility but enhance stereochemical stability for research applications.
- Synthesis Efficiency: Yields for indolyloxy derivatives (70–76%) suggest efficient protocols for complex heterocyclic systems .
- Physicochemical Properties: Hydroxyl and amino groups enhance hydrophilicity, whereas aryl/cyclopentyl groups increase lipophilicity. For example, IMB-H12’s phenoxy group likely improves membrane penetration, aiding biofilm disruption .
Research Findings and Mechanistic Insights
- Antifungal Activity: IMB-H12 (structurally closest analogue) suppresses Candida albicans biofilm formation by inhibiting yeast-to-hyphal transition and adhesion-related gene expression . This suggests that this compound may share similar mechanisms due to its cyclopentylamino moiety.
- Cardiovascular Activity: Indolyloxy derivatives () demonstrate dual α/β-adrenoceptor modulation, indicating that propan-2-ol scaffolds are versatile for designing multi-target therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
